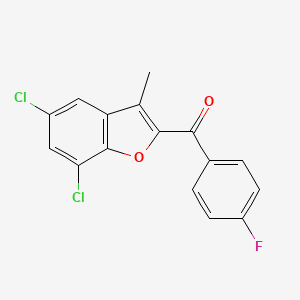
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone” is a chemical compound with the CAS Number: 306979-05-5 . It has a molecular weight of 323.15 and its IUPAC name is (5,7-dichloro-3-methyl-1-benzofuran-2-yl) (4-fluorophenyl)methanone . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H9Cl2FO2/c1-8-12-6-10 (17)7-13 (18)16 (12)21-15 (8)14 (20)9-2-4-11 (19)5-3-9/h2-7H,1H3 . This indicates that the compound has a benzofuran core with two chlorine atoms at positions 5 and 7, a methyl group at position 3, and a 4-fluorophenyl methanone group attached to the benzofuran core .Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.15 . It is a solid in physical form .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been conducted on the synthesis, crystal structure, and theoretical studies of compounds with similar complex structures involving boric acid ester intermediates with benzene rings. Such studies typically involve detailed conformational and crystallographic analyses, employing techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods are instrumental in confirming the structures of newly synthesized compounds and investigating their physicochemical properties through density functional theory (DFT) calculations (Huang et al., 2021).
Antimicrobial Activity
Compounds with benzofuran derivatives have been prepared and assessed for antimicrobial activity, showcasing the potential of such structures in contributing to the development of new antimicrobial agents. The synthesis involves techniques like Knoevenagel condensation, with the structures characterized by various spectroscopic methods. The antimicrobial screening of these compounds highlights their relevance in addressing resistance issues and exploring new therapeutic avenues (Kenchappa et al., 2016).
Catalysis and Organic Synthesis
Research on catalyst- and solvent-free synthesis methods, including microwave-assisted processes, reflects the importance of such compounds in facilitating organic synthesis reactions. These studies not only contribute to the understanding of regioselective synthesis strategies but also open pathways to the development of environmentally friendly and efficient synthetic methodologies (Moreno-Fuquen et al., 2019).
Fluorescence and Photostability Enhancement
The synthesis of fluorinated fluorophores, including benzophenones and related compounds, demonstrates the role of such chemical structures in enhancing photostability and spectroscopic properties of fluorophores. This research paves the way for the development of novel fluorinated analogs with improved photophysical characteristics, useful in various applications such as bioimaging and material sciences (Woydziak et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FO2/c1-8-12-6-10(17)7-13(18)16(12)21-15(8)14(20)9-2-4-11(19)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFYHVNCVJGLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

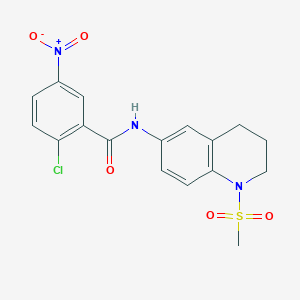
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide](/img/no-structure.png)
![N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2882401.png)
![1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2882404.png)

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2882409.png)
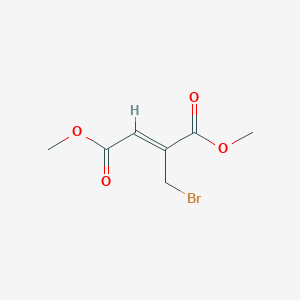

![8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2882413.png)
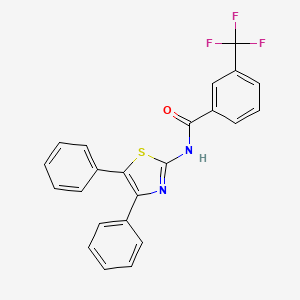
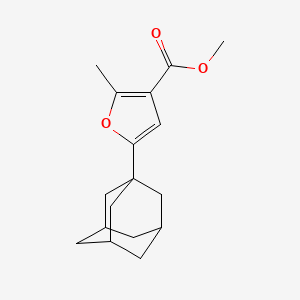

![N-[3-(difluoromethoxy)-4-methoxyphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2882420.png)
![5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2882421.png)